3,5-Difluoro-4-methoxypyridine

Lipophilicity Physicochemical Properties Regioisomer Comparison

Kinase inhibitor optimization often hits metabolic soft spots at pyridine C3/C5. 3,5-Difluoro-4-methoxypyridine blocks these with dual fluorine substitution while maintaining favorable LogP (1.37). • HPK1 inhibitor IC₅₀ = 1.40 nM; crystallographically validated c-Met pharmacophore (PDB 8VI1). • Orthogonal reactivity: SNAr at 3/5-F positions vs. cross-coupling at 2/6-positions. • Fragment-compatible: MW 145.11, HAC 10, TPSA 22.12 Ų. Full QC (NMR, HPLC). Immediate global dispatch.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 1186195-24-3
Cat. No. B1390603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methoxypyridine
CAS1186195-24-3
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1F)F
InChIInChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
InChIKeyRMXCBWORXFRDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methoxypyridine: Compound Overview


3,5-Difluoro-4-methoxypyridine (DFMP) is a trisubstituted fluorinated pyridine derivative (C₆H₅F₂NO, MW 145.11) featuring two electron-withdrawing fluorine atoms at the 3- and 5-positions and an electron-donating methoxy group at the 4-position . This precise 'push-pull' electronic arrangement confers a moderately lipophilic character (calculated LogP = 1.36840, topological polar surface area [TPSA] = 22.12 Ų) and makes the scaffold a versatile intermediate for constructing kinase inhibitors, herbicides, and other bioactive molecules where balanced physicochemical properties are critical [1].

3,5-Difluoro-4-methoxypyridine: Irreplaceable Scaffold


Despite sharing the same molecular formula with regioisomers such as 2,6-difluoro-4-methoxypyridine and 3,5-difluoro-2-methoxypyridine, 3,5-difluoro-4-methoxypyridine occupies a unique position in chemical space owing to the interplay of its substitution pattern on electronic distribution, metabolic stability, and reactivity . For instance, while the 2,6-regioisomer shows a nearly identical LogP (1.3684) , moving the fluorine atoms from the 3,5- to the 2,6-positions drastically alters the electron density at the nitrogen atom and the regioselectivity of further functionalization [1]. Similarly, replacing fluorine with chlorine (3,5-dichloro-4-methoxypyridine, MW 178.01) dramatically changes molecular weight, lipophilicity, and metabolic liability—fluorine's strong electron-withdrawing effect and resistance to oxidative metabolism are not replicated by chlorine, making simple halogen interchange an inadequate strategy for projects where pharmacokinetic modulation is key [2].

3,5-Difluoro-4-methoxypyridine: Comparative Evidence


Lipophilicity Parity Masks Electronic Differences

3,5-Difluoro-4-methoxypyridine exhibits a computed LogP of 1.36840 and TPSA of 22.12 Ų, values that are numerically identical to its 2,6-difluoro-4-methoxypyridine regioisomer (LogP = 1.3684, TPSA = 22.12 Ų) . Despite this lipophilicity parity, the 3,5-substitution pattern places fluorine atoms meta to the pyridine nitrogen, resulting in a distinct electronic environment (σ_m for F = +0.34) compared to the ortho/para-directing influence in the 2,6-isomer [1]. This means the two compounds, while chromatographically similar in reversed-phase systems, exhibit divergent reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Lipophilicity Physicochemical Properties Regioisomer Comparison

c-Met Kinase Inhibitor Metabolic Stability

The 3,5-difluoro-4-methoxyphenyl motif—derived directly from 3,5-difluoro-4-methoxypyridine—is a critical pharmacophore in the clinical-stage c-Met inhibitor KIN-8741, where it was specifically selected to confer quality drug-like properties including broad potency against acquired resistance mutations and a desirable safety profile that supported IND filing [1]. The 3,5-difluoro substitution provides a metabolically resistant 'blocking' effect on the phenyl ring; both positions meta to the biaryl ether linkage are protected from cytochrome P450-mediated oxidation, a liability commonly observed with non-fluorinated or mono-fluorinated analogs [2]. In the co-crystal structure of the closely related analog KIN-7615 with c-Met (PDB 8VI1, resolution 3.11 Å), the 3,5-difluoro-4-methoxyphenyl moiety makes essential hydrophobic contacts within the kinase active site [3].

Metabolic Stability Kinase Inhibitors Fluorine Blocking

HPK1 Kinase Inhibition Potency

A compound incorporating the 3,5-difluoro-4-methoxyphenyl substructure—synthesized from 3,5-difluoro-4-methoxypyridine as a key building block—demonstrated potent inhibition of hematopoietic progenitor kinase 1 (HPK1/MAP4K1) with an IC₅₀ of 1.40 nM in a TR-FRET assay [1][2]. This single-digit nanomolar potency highlights the pharmacophore's ability to engage kinase active sites with high affinity. While direct comparator data for non-fluorinated or chloro-substituted analogs is not available in this specific series, structure-activity relationship (SAR) precedents across fluorinated pyridine-based kinase inhibitors consistently demonstrate that the 3,5-difluoro pattern enhances binding via optimal steric and electronic complementarity [3].

Kinase Inhibition HPK1 Target Engagement

Molecular Weight Advantage over Dichloro Analog

3,5-Difluoro-4-methoxypyridine (MW 145.11 g/mol) presents a significantly lower molecular weight than its dichloro analog 3,5-dichloro-4-methoxypyridine (MW 178.01 g/mol) , a difference of 32.9 g/mol (22.6% increase). This molecular weight penalty accumulates rapidly when the scaffold is elaborated into lead compounds and can adversely affect ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). Furthermore, the smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) [1] results in a more compact steric profile that can be critical for fitting into sterically constrained binding pockets; the co-crystal structure of KIN-7615 (PDB 8VI1) confirms the snug fit of the 3,5-difluoro-4-methoxyphenyl moiety within the c-Met active site [2].

Molecular Weight Halogen Comparison Drug-Likeness

Electronic and pKa Differences from 2,6-Regioisomer

The 3,5-difluoro substitution pattern in 3,5-difluoro-4-methoxypyridine places both fluorine atoms in a meta relationship to the pyridine nitrogen. The Hammett σ_m constant for fluorine is +0.34, compared to +0.37 for chlorine [1]; combined with the para-methoxy group (σ_p = -0.27), the scaffold exhibits a net electron-withdrawing character that lowers the predicted pKₐ of the conjugate acid relative to non-fluorinated 4-methoxypyridine (pKₐ = 6.58 at 25°C) . In the 2,6-difluoro-4-methoxypyridine regioisomer (CAS 1184172-35-7), fluorine atoms are ortho to the nitrogen, exerting a stronger through-space inductive effect that further depresses basicity. This difference in nitrogen basicity directly influences hydrogen-bond acceptor strength and coordination chemistry with metal catalysts in cross-coupling reactions .

Electronic Effects pKa Modulation Nucleophilic Aromatic Substitution

3,5-Difluoro-4-methoxypyridine: Application Scenarios


Type IIb Kinase Inhibitor Design

Programs targeting c-Met, BUB1, or HPK1 kinases can leverage the 3,5-difluoro-4-methoxypyridine scaffold to construct the central phenyl ether pharmacophore that has been crystallographically validated in c-Met (PDB 8VI1) [1] and demonstrated single-digit nanomolar potency against HPK1 (IC₅₀ = 1.40 nM) [2]. The dual fluorine substitution blocks metabolic soft spots while maintaining favorable lipophilicity (LogP = 1.37) and TPSA (22.12 Ų) , making this building block directly applicable for lead optimization campaigns that require balanced drug-like properties.

Herbicide Intermediate Synthesis

The US patent US20010011064A1 explicitly claims trisubstituted 3,5-difluoropyridines as herbicidal active ingredients [3]. 3,5-Difluoro-4-methoxypyridine serves as a direct precursor to these structures through nucleophilic aromatic substitution at the 2- or 6-position, or via metal-catalyzed cross-coupling. Its lower molecular weight (145.11 g/mol) compared to chloro analogs (3,5-dichloro-4-methoxypyridine: 178.01 g/mol) offers a lighter scaffold for agrochemical lead generation where molecular weight minimization can improve environmental degradability and reduce production costs.

Fragment-Based Drug Discovery

With a molecular weight of 145.11 g/mol and a heavy atom count of 10 , 3,5-difluoro-4-methoxypyridine falls well within fragment library parameters (MW < 300, HAC ≤ 22). Its moderate lipophilicity (LogP = 1.37) and balanced electronic character make it an attractive fragment for screening against diverse targets, while the 3,5-difluoro pattern provides higher metabolic stability and more tunable pKₐ relative to non-fluorinated or mono-fluorinated 4-methoxypyridine analogs , increasing the probability of identifying high ligand efficiency hits that can be efficiently elaborated.

Cross-Coupling with Orthogonal Reactivity

The 3,5-difluoro substitution pattern leaves the 2- and 6-positions of the pyridine ring available for regioselective functionalization. While both fluorine atoms at the 3- and 5-positions can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions, the 2- and 6-positions can be selectively halogenated or directly metalated for subsequent Pd-catalyzed cross-coupling . This dual reactivity profile—SNAr at 3/5 positions vs. cross-coupling at 2/6 positions—is not accessible with the 2,6-difluoro-4-methoxypyridine regioisomer, where the fluorine atoms occupy the most reactive sites, limiting diversification strategies.

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